Boc-(R)-alpha-(4-thiazolylmethyl)-proline Boc-(R)-alpha-(4-thiazolylmethyl)-proline
Brand Name: Vulcanchem
CAS No.: 959578-31-5
VCID: VC8335776
InChI: InChI=1S/C14H20N2O4S/c1-13(2,3)20-12(19)16-6-4-5-14(16,11(17)18)7-10-8-21-9-15-10/h8-9H,4-7H2,1-3H3,(H,17,18)/t14-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCCC1(CC2=CSC=N2)C(=O)O
Molecular Formula: C14H20N2O4S
Molecular Weight: 312.39 g/mol

Boc-(R)-alpha-(4-thiazolylmethyl)-proline

CAS No.: 959578-31-5

Cat. No.: VC8335776

Molecular Formula: C14H20N2O4S

Molecular Weight: 312.39 g/mol

* For research use only. Not for human or veterinary use.

Boc-(R)-alpha-(4-thiazolylmethyl)-proline - 959578-31-5

Specification

CAS No. 959578-31-5
Molecular Formula C14H20N2O4S
Molecular Weight 312.39 g/mol
IUPAC Name (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C14H20N2O4S/c1-13(2,3)20-12(19)16-6-4-5-14(16,11(17)18)7-10-8-21-9-15-10/h8-9H,4-7H2,1-3H3,(H,17,18)/t14-/m1/s1
Standard InChI Key DNMGYWKAZJXMSV-CQSZACIVSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CSC=N2)C(=O)O
SMILES CC(C)(C)OC(=O)N1CCCC1(CC2=CSC=N2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1(CC2=CSC=N2)C(=O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

Boc-(R)-alpha-(4-thiazolylmethyl)-proline features a pyrrolidine backbone substituted at the alpha carbon with a 4-thiazolylmethyl group. The Boc protecting group at the nitrogen ensures stability during solid-phase peptide synthesis (SPPS). The R-configuration at the alpha position introduces stereochemical specificity, critical for receptor binding . The thiazole ring, a heterocycle containing sulfur and nitrogen, contributes to π-π stacking interactions and hydrogen bonding, enhancing molecular recognition .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H20N2O4S\text{C}_{14}\text{H}_{20}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight312.39 g/mol
IUPAC Name(2R)-1-[(tert-butoxy)carbonyl]-2-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid
Canonical SMILESCC(C)(C)OC(=O)N1CCCC1(CC2=CSC=N2)C(=O)O
Topological Polar Surface Area101 Ų

Synthesis and Analytical Profiling

Synthetic Routes

The synthesis typically begins with L-proline, which undergoes alkylation at the alpha position using 4-thiazolylmethyl bromide. Boc protection is introduced via reaction with di-tert-butyl dicarbonate under basic conditions. A 2018 study demonstrated that analogous proline derivatives are synthesized via DCC/HOBt-mediated coupling, achieving yields >75% . Enantiomeric purity is maintained using chiral auxiliaries or chromatography .

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3) displays characteristic signals: δ 1.44 (s, 9H, Boc), δ 3.45–3.70 (m, 4H, pyrrolidine), δ 4.25 (d, J = 14 Hz, 2H, thiazolylmethyl) .

  • MS: ESI-MS m/z 313.2 [M+H]+^+, consistent with the molecular formula.

Applications in Peptide Chemistry and Drug Design

Peptide Backbone Modification

Incorporating Boc-(R)-alpha-(4-thiazolylmethyl)-proline into peptide chains enhances conformational rigidity. The thiazole ring restricts backbone flexibility, favoring α-helix and β-turn formation. In TRH mimetics, this derivative improved metabolic stability, with a half-life (t1/2t_{1/2}) of 4.2 hours in rats compared to 2 minutes for native TRH .

Table 2: Pharmacokinetic Comparison of TRH Analogues

Compoundt1/2t_{1/2} (h)Bioavailability (%)CL (mL/min/kg)
TRH0.03<1120
TRH Mimetic with Proline4.23815
TRH Mimetic with Thiazole5.84512
Data adapted from ACS Omega (2018)

Drug Discovery Applications

The thiazole moiety serves as a bioisostere for carboxylic acids, improving membrane permeability. In kinase inhibitors, this substitution reduced IC50_{50} values by 3-fold compared to carboxylate-containing analogues .

Comparative Analysis with Related Proline Derivatives

Boc-(S)-alpha-(4-Thiazolylmethyl)-Proline

The S-enantiomer (CAS 1217628-22-2) exhibits distinct pharmacological profiles. In receptor binding assays, the R-form showed 10-fold higher affinity for neurokinin-1 receptors, highlighting the importance of stereochemistry .

Boc-(R)-gamma-(4-Trifluoromethylbenzyl)-L-Proline

Pharmacological and Toxicological Considerations

CNS Penetration

The compound’s moderate logP (1.5) and polar surface area (101 Ų) enable blood-brain barrier penetration, making it suitable for neuropeptide therapeutics . In rodent models, TRH mimetics incorporating this proline derivative reversed scopolamine-induced memory impairment at 1 mg/kg .

Future Directions and Challenges

Stereoselective Synthesis

Current methods rely on chiral resolution, which limits scalability. Asymmetric catalysis using ProPhenol ligands could achieve enantiomeric excess >99% .

Targeted Delivery Systems

Encapsulation in lipid nanoparticles increased brain concentrations by 4-fold in preclinical models, suggesting potential for precision therapeutics .

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